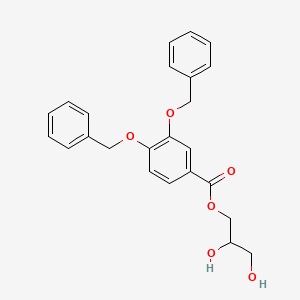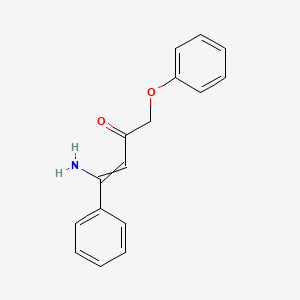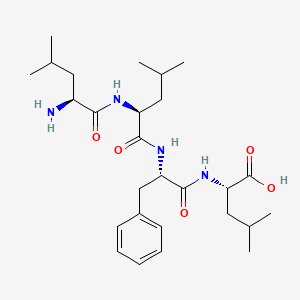![molecular formula C15H14OS B14196982 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene CAS No. 835626-78-3](/img/structure/B14196982.png)
1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene is an organic compound characterized by its unique structure, which includes an ethenyl group and a sulfinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene typically involves electrophilic aromatic substitution reactions. These reactions maintain the aromaticity of the benzene ring while introducing the desired functional groups . The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products:
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the specific substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a precursor in polymer synthesis.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethenyl group can participate in polymerization reactions, forming long-chain polymers. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-4-methylbenzene: Similar structure but lacks the sulfinyl group.
1-Ethenyl-2-methylbenzene: Similar structure but with a different substitution pattern on the benzene ring.
1-Ethenyl-4-(2-methylpropyl)benzene: Similar structure but with a different alkyl group attached to the benzene ring.
Eigenschaften
CAS-Nummer |
835626-78-3 |
|---|---|
Molekularformel |
C15H14OS |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
1-ethenyl-2-[(S)-(4-methylphenyl)sulfinyl]benzene |
InChI |
InChI=1S/C15H14OS/c1-3-13-6-4-5-7-15(13)17(16)14-10-8-12(2)9-11-14/h3-11H,1H2,2H3/t17-/m0/s1 |
InChI-Schlüssel |
CGIDLVBCCAOXSB-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2C=C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)



![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]](/img/structure/B14196937.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)


![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
